molecular formula C13H10N2OS B3052262 2-(naphthalen-1-ylamino)thiazol-4(5H)-one CAS No. 398996-75-3

2-(naphthalen-1-ylamino)thiazol-4(5H)-one

Cat. No.: B3052262
CAS No.: 398996-75-3
M. Wt: 242.30
InChI Key: PEVNNTKNJXSGGZ-UHFFFAOYSA-N
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Description

Significance of Thiazolone Core in Medicinal Chemistry Research

The thiazolone ring, a derivative of thiazole (B1198619), is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Thiazole and its derivatives are integral components of numerous natural products, including Vitamin B1 (Thiamine), and are found in a wide array of synthetic drugs.

The thiazolone scaffold, specifically the 2-aminothiazol-4(5H)-one substructure, is a recurring motif in compounds exhibiting a broad spectrum of pharmacological effects. These include, but are not limited to, anticancer, antibacterial, antifungal, antitubercular, and anti-hepatitis viral activities. The reactivity of the thiazolone ring and the capacity for substitution at various positions allow for the fine-tuning of its biological profile, making it a highly attractive scaffold for the design of new therapeutic agents.

Role of Naphthalene (B1677914) Moiety in Drug Discovery Research

Naphthalene, a bicyclic aromatic hydrocarbon, is another scaffold of immense importance in drug discovery. mdpi.commdpi.comnih.gov Its rigid, planar, and lipophilic nature allows it to engage in various interactions with biological targets, including π-π stacking and hydrophobic interactions. mdpi.com The incorporation of a naphthalene moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. mdpi.com

A vast number of marketed drugs across different therapeutic areas contain the naphthalene scaffold. nih.govalliedacademies.org These include agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. mdpi.comalliedacademies.org The versatility of the naphthalene ring system allows for diverse chemical modifications, enabling the optimization of potency, selectivity, and metabolic stability of drug molecules. alliedacademies.org

Overview of 2-(Naphthalen-1-ylamino)thiazol-4(5H)-one within the Thiazolone Class

This compound is a distinct member of the thiazolone class, characterized by the fusion of the 2-aminothiazol-4(5H)-one core with a naphthalen-1-ylamino substituent. This specific combination of a biologically active heterocycle and a well-established pharmacophore in the naphthalene moiety has positioned it as a valuable intermediate in the synthesis of more complex molecules with targeted biological activities.

One notable application of this compound is as a key intermediate in the synthesis of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, which have been investigated as potent tyrosinase inhibitors. mdpi.com The synthesis of the parent compound is a critical step in accessing these derivatives.

Table 1: Synthesis of this compound mdpi.com

ReactantsReagents and ConditionsProductYield
N-(naphthalen-1-yl)thiourea and ethyl chloroacetateNot specified in detail in the context of the provided search results.This compoundNot specified
1-Naphthyl isothiocyanate and ethyl aminoacetate hydrochlorideNot specified in detail in the context of the provided search results.This compoundNot specified
1-isothiocyanatonaphthalene and ethyl 2-aminoacetateNot specified in detail in the context of the provided search results.This compoundNot specified

Research Scope and Objectives for this compound

The primary research interest in this compound appears to be centered on its utility as a versatile building block for the creation of novel, biologically active compounds. The strategic hybridization of the thiazolone and naphthalene moieties within this single molecule provides a foundation for developing derivatives with a range of potential therapeutic applications.

The main objectives for the synthesis and investigation of this compound and its derivatives include:

Development of Novel Enzyme Inhibitors: As demonstrated by its use in creating tyrosinase inhibitors, a key objective is to leverage this scaffold to design potent and selective inhibitors of various enzymes implicated in disease. mdpi.com

Exploration of Anticancer Activity: Given that both thiazole and naphthalene derivatives have shown promise as anticancer agents, a significant research goal is to synthesize and evaluate derivatives of this compound for their potential to inhibit cancer cell growth.

Investigation of Antimicrobial Properties: The established antimicrobial activities of both parent scaffolds drive research into developing new antibacterial and antifungal agents based on this hybrid structure.

In essence, the research scope for this compound is largely defined by its potential as a precursor to a new generation of therapeutic agents that harness the synergistic effects of its constituent chemical entities.

Properties

IUPAC Name

2-naphthalen-1-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNNTKNJXSGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC3=CC=CC=C32)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355577
Record name SBB023410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398996-75-3
Record name SBB023410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Naphthalen 1 Ylamino Thiazol 4 5h One and Its Derivatives

Established Synthetic Routes for 2-(Naphthalen-1-ylamino)thiazol-4(5H)-one Core Structure

The foundational structure of this compound is typically assembled through cyclocondensation reactions, a hallmark of thiazole (B1198619) synthesis.

Condensation Reactions in Thiazolone Synthesis

The most prevalent method for synthesizing the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. derpharmachemica.comsynarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. derpharmachemica.comwikipedia.org For the specific synthesis of this compound, the key precursors are 1-naphthalenylthiourea and an α-haloacetic acid, such as chloroacetic acid. researchgate.net

The required precursor, 1-naphthalenylthiourea (also known as α-naphthylthiourea or ANTU), can be prepared by reacting 1-naphthylamine (B1663977) hydrochloride with ammonium (B1175870) thiocyanate (B1210189). wikipedia.orgacs.org Alternatively, it can be synthesized from the reaction of 1-naphthyl isothiocyanate with ammonia. wikipedia.org Once the thiourea derivative is obtained, it is reacted with chloroacetic acid, typically in the presence of a base like anhydrous sodium acetate (B1210297) and a suitable solvent such as ethanol (B145695) or acetic acid, to facilitate the cyclization and formation of the thiazolone ring. researchgate.net

Thiazolin-4-one Ring Formation Strategies

The formation of the thiazolin-4-one ring is a cyclocondensation process. The reaction between 1-naphthalenylthiourea and chloroacetic acid proceeds through two key steps:

S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid to displace the chloride ion. This forms an S-alkylated isothiourea intermediate.

Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then performs a nucleophilic attack on the carbonyl carbon of the acetic acid moiety. This is followed by the elimination of a water molecule (dehydration) to yield the final this compound ring structure.

This one-pot synthesis approach is efficient for creating the core thiazolone structure. scispace.com The reaction conditions can be summarized in the table below.

Reactant 1Reactant 2Catalyst/BaseSolventConditionProduct
1-NaphthalenylthioureaChloroacetic AcidSodium AcetateAcetic Acid / EthanolRefluxThis compound

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for thiazole synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts. researchgate.net

One promising strategy involves the use of heterogeneous, reusable catalysts. For instance, silica-supported tungstosilisic acid and copper silicate (B1173343) have been successfully employed as catalysts for the synthesis of 2-aminothiazole derivatives. nanobioletters.comnih.gov Another innovative approach uses reusable NiFe2O4 nanoparticles as a catalyst in an ethanol:water solvent system, which facilitates a facile, green, one-pot multicomponent synthesis of thiazole scaffolds. nih.govacs.org Such methods offer significant advantages, including short reaction times, high yields, simple workup procedures, and catalyst recyclability. nanobioletters.comnih.govacs.org

Applying these principles to the synthesis of this compound could involve a one-pot reaction of 1-naphthylamine, an alkali metal thiocyanate, and an α-haloacetic acid in an aqueous or PEG-water solvent system, catalyzed by a solid-supported acid like Nafion-H or reusable nanoparticles. researchgate.net

Derivatization Strategies for Enhancing Bioactivity

To explore structure-activity relationships and enhance the biological potential of the lead compound, derivatization of the this compound scaffold is a common strategy. Modifications are typically made at the thiazolone ring or the naphthalen-1-ylamino moiety.

Substitutions at the Thiazolone Ring

The C-5 position of the thiazol-4(5H)-one ring contains an active methylene (B1212753) group, making it a prime site for modification. tandfonline.com The most common derivatization at this position is the Knoevenagel condensation reaction, which involves reacting the thiazolone core with various aromatic or heteroaromatic aldehydes. wikipedia.orgnih.gov

This reaction is typically carried out in a solvent like acetic acid or ethanol, often with a basic catalyst such as piperidine (B6355638) or sodium acetate, under reflux conditions. researchgate.netnih.gov The condensation results in the formation of 5-arylidene derivatives, introducing a C=C double bond at the C-5 position. researchgate.netnih.govbohrium.com This derivatization has been shown to be a promising strategy for developing compounds with potent biological activities. researchgate.net

Thiazolone CoreAldehyde ReactantTypical CatalystResulting C-5 Substituent
This compoundBenzaldehydeSodium Acetate / Piperidine5-Benzylidene
This compound4-ChlorobenzaldehydeSodium Acetate / Piperidine5-(4-Chlorobenzylidene)
This compound4-MethoxybenzaldehydeSodium Acetate / Piperidine5-(4-Methoxybenzylidene)
This compound2-HydroxybenzaldehydeSodium Acetate / Piperidine5-(2-Hydroxybenzylidene)

Modifications of the Naphthalen-1-ylamino Moiety

Another key strategy for derivatization involves modifying the naphthalen-1-ylamino portion of the molecule. This can be achieved by introducing various substituents onto the naphthalene (B1677914) ring system. By starting the synthesis with substituted 1-naphthylamines, a wide array of derivatives can be produced. For example, using 4-bromo-1-naphthylamine or 4-methoxy-1-naphthylamine in the initial reaction with ammonium thiocyanate would yield thioureas that, upon condensation with chloroacetic acid, produce the corresponding substituted this compound derivatives.

Furthermore, the exocyclic amino group of 2-aminothiazoles can undergo various reactions, such as acylation or reaction with aldehydes to form Schiff bases. chemicalbook.com For instance, treatment with an acyl chloride or anhydride (B1165640) could yield the corresponding N-acyl derivative, altering the electronic and steric properties of the molecule, which may in turn influence its biological activity.

Hybrid Compound Design Incorporating this compound Scaffold

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the rational design of new chemical entities by combining two or more pharmacophores (structural units with biological activity) into a single molecule. nih.gov This approach aims to create hybrid compounds with enhanced affinity and activity towards biological targets, improved pharmacokinetic profiles, or novel mechanisms of action, potentially addressing issues like drug resistance. nih.gov The this compound scaffold, along with closely related thiazole-naphthalene structures, serves as a versatile foundation for developing such hybrid molecules, leading to the discovery of agents with a wide range of therapeutic potential.

Thiazole-Naphthalene Hybrids as Anticancer Agents

Researchers have successfully designed and synthesized novel series of thiazole-naphthalene derivatives as potential anticancer agents that function by inhibiting tubulin polymerization. nih.gov Tubulin is a critical protein in the formation of microtubules, which are essential for cell division, making it a key target for cancer therapy. In one study, a series of compounds were developed where the thiazole ring was linked to a naphthalene moiety. nih.gov Among the synthesized compounds, 5b , which features an ethoxy group on an attached phenyl ring and a free amine group on the thiazole ring, demonstrated significant antiproliferative activity against human breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines. nih.gov Mechanistic studies confirmed that compound 5b effectively inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM, which was more potent than the standard drug colchicine (B1669291) (IC₅₀ = 9.1 μM). nih.gov

CompoundDescriptionMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
5bThiazole-naphthalene derivative with a 4-ethoxy phenyl group and a free amine. nih.gov0.48 ± 0.030.97 ± 0.133.3
Colchicine (Standard)Reference tubulin polymerization inhibitor. nih.gov--9.1

Naphthoquinone-Thiazole Hybrids

Another hybridization approach involves combining the thiazole-amino scaffold with a 1,4-naphthoquinone (B94277) core. nih.gov Naphthoquinones are known for their diverse biological activities. A series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones were synthesized and evaluated for a range of biological effects. nih.gov These hybrid compounds exhibited promising, concentration-dependent activity against various cell lines and pathogens. nih.gov Notably, the para-fluorophenyl derivative 3d showed broad-spectrum activity against human SH-SY5Y neuroblastoma cells, Plasmodium falciparum (malaria), Mycobacterium tuberculosis, and Pseudomonas aeruginosa, highlighting the potential of this particular hybrid scaffold in developing novel therapeutics. nih.gov

Pyrazole-Thiazole-Naphthalene Hybrids

The thiazole-naphthalene scaffold has also been integrated with a pyrazole (B372694) moiety to create tripartite hybrid molecules. A series of 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives were synthesized and evaluated for analgesic and anti-inflammatory properties. nih.gov The design rationale was based on the known anti-inflammatory effects of pyrazole-containing compounds like celecoxib. Several of the synthesized hybrids showed higher analgesic activity than the standard drug Indomethacin. nih.gov Further investigation into their anti-inflammatory mechanism revealed that compounds 5h and 5m were potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Molecular docking studies suggested that the thiazole portion of these molecules interacts with the key residue Arg120 in the COX-1 active site, while the naphthalene ring occupies a hydrophobic region. nih.gov

CompoundDescriptionAnalgesic Potency (%) vs. IndomethacinEdema Inhibition (%) after 3hUlcer Index
5hPyrazole-thiazole-naphthalene hybrid. nih.gov>10079.393.80
5mPyrazole-thiazole-naphthalene hybrid. nih.gov>10072.123.20
Indomethacin (Standard)Reference analgesic and anti-inflammatory drug. nih.gov100--

Benzothiazole-Naphthol Hybrids

Expanding on the core concept, researchers have also synthesized hybrid compounds by combining a benzothiazole (B30560) (a thiazole ring fused with a benzene (B151609) ring) with a naphthol moiety. A series of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives were prepared and tested for their in vitro antiproliferative activity against a panel of human cancer cell lines. researchgate.net The study found that several of these hybrid compounds displayed significant cytotoxic effects. researchgate.net

These examples demonstrate the utility of the thiazole-naphthalene framework in molecular hybridization. By chemically linking this core structure to other pharmacophores like naphthoquinones, pyrazoles, and substituted phenyl groups, scientists can develop novel hybrid compounds with tailored biological activities, spanning from anticancer to anti-inflammatory and antimicrobial applications.

Advanced Research on Biological Activities of 2 Naphthalen 1 Ylamino Thiazol 4 5h One Analogs

Anticancer Research Applications

Derivatives of 2-(naphthalen-1-ylamino)thiazol-4(5H)-one have been a focal point of anticancer research due to their demonstrated ability to impede the growth of various cancer cell lines. The chemical scaffold of these compounds allows for modifications that can enhance their potency and selectivity against malignant cells.

Antiproliferative Mechanisms in Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of this compound analogs against a range of human cancer cell lines. For instance, a series of novel thiazole-naphthalene derivatives were synthesized and evaluated for their ability to inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells. One of the most active compounds in this series, designated as 5b, exhibited impressive IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM against MCF-7 and A549 cells, respectively. nih.gov This highlights the potential of this chemical class in targeting different types of cancer.

Further studies on pyrazole-thiazol-4-one hybrids incorporating a naphthalene (B1677914) moiety have also shown significant antiproliferative actions. nih.gov When tested against breast cancer cell lines T-47D and MDA-MB-231, these compounds displayed IC50 values ranging from 3.14–4.92 µM and 0.62–58.01 µM, respectively. nih.gov Similarly, another investigation into thiazolyl-pyrazoline derivatives revealed potent activity against A549 and T-47D cell lines, with IC50 values in the range of 3.92 to 89.03 µM for A549 and 0.75 to 77.10 µM for T-47D. nih.gov

The antiproliferative activity is not limited to breast and lung cancer. Naphthyl-bearing 2-iminothiazolidin-4-ones have shown cytotoxicity with IC50 values between 6–23 μM in several human cancer cell lines, including those from the lung (A549), prostate (LNCap, PC-3), and pancreas (BxPC3, MIA PaCa2). researchgate.net

Compound/Analog SeriesCancer Cell LineReported IC50 Value (µM)Reference
Thiazole-naphthalene derivative (5b)MCF-7 (Breast)0.48 ± 0.03 nih.gov
Thiazole-naphthalene derivative (5b)A549 (Lung)0.97 ± 0.13 nih.gov
Pyrazole-thiazol-4-one hybridsT-47D (Breast)3.14–4.92 nih.gov
MDA-MB-231 (Breast)0.62–58.01 nih.gov
Thiazolyl-pyrazoline derivativesA549 (Lung)3.92–89.03 nih.gov
T-47D (Breast)0.75–77.10 nih.gov
Naphthyl-bearing 2-iminothiazolidin-4-onesVarious (A549, LNCap, PC-3, BxPC3, MIA PaCa2)6–23 researchgate.net

Targeted Oncogenic Protein Inhibition (e.g., EGFR)

A key mechanism contributing to the anticancer effects of these compounds is their ability to inhibit specific oncogenic proteins that are crucial for cancer cell proliferation and survival. The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and several this compound analogs have been identified as potent EGFR inhibitors. nih.govnih.gov

Research on a series of pyrazole-thiazol-4-one hybrids demonstrated that the most potent antiproliferative compounds, 9g and 9k, also exhibited nanomolar inhibitory activity against EGFR, with IC50 values of 267 ± 12 nM and 395 ± 17 nM, respectively. nih.gov Similarly, certain thiazolyl-pyrazolines showed significant sub-micromolar EGFR inhibitory actions, with IC50 values of 83, 262, 171, and 305 nM for compounds 7b, 7g, 7l, and 7m, respectively, which are comparable to the reference drug erlotinib (B232) (IC50 = 57 nM). nih.gov The molecular docking studies of these compounds within the EGFR active site revealed a binding pattern similar to that of erlotinib, suggesting a competitive inhibition mechanism at the ATP-binding site. nih.govnih.gov

Another important target for some analogs is tubulin. A novel series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors. The most active compound, 5b, was found to significantly inhibit tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 µM). nih.gov Molecular modeling studies confirmed that this compound binds effectively to the colchicine binding site of tubulin. nih.gov

Compound/Analog SeriesTarget ProteinReported IC50 ValueReference
Pyrazole-thiazol-4-one hybrid (9g)EGFR267 ± 12 nM nih.gov
Pyrazole-thiazol-4-one hybrid (9k)395 ± 17 nM
Thiazolyl-pyrazoline (7b)EGFR83 nM nih.gov
Thiazolyl-pyrazoline (7g)262 nM
Thiazolyl-pyrazoline (7l)171 nM
Thiazolyl-pyrazoline (7m)305 nM
Thiazole-naphthalene derivative (5b)Tubulin Polymerization3.3 µM nih.gov

Induction of Apoptosis and Cell Cycle Arrest Research

Beyond direct inhibition of cell proliferation, this compound analogs have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. These are critical mechanisms for eliminating malignant cells.

Studies on pyrazole-thiazol-4-one hybrids revealed that the potent EGFR inhibitors, compounds 9g and 9k, induced apoptosis in MDA-MB-231 breast cancer cells and caused cell cycle arrest at the G2/M phase. nih.gov Similarly, thiazolyl pyrazolines 7g and 7m provoked a sub-G1 phase arrest and apoptosis in T-47D breast cancer cells, which is consistent with the effects of EGFR inhibition. nih.gov The induction of apoptosis by these compounds is often mediated through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com This can involve the reduction of mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com

Furthermore, the thiazole-naphthalene derivative 5b, a tubulin polymerization inhibitor, was found to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 cancer cells. nih.gov This demonstrates that different structural modifications can lead to distinct but equally effective mechanisms of anticancer activity. Research on other naphthalimide derivatives has also shown their ability to induce apoptosis and cell death in glioblastoma cells. researchgate.netnih.govnih.gov

Carbonic Anhydrase (CA) Isoform Inhibition Studies

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and certain isoforms, particularly CA IX and XII, are overexpressed in many tumors and are linked to cancer progression. Therefore, inhibiting these isoforms is a promising strategy for cancer therapy. nih.govmdpi.com

Research into a series of benzo[d]thiazole-5- and 6-sulfonamides, which share structural similarities with the naphthalenylaminothiazolone scaffold, has identified several potent and isoform-selective inhibitors of human CAs. researchgate.net These compounds have shown inhibitory activity against the cytosolic isoforms hCA I, II, and VII, as well as the tumor-associated transmembrane isoform hCA IX, with some derivatives exhibiting subnanomolar to low nanomolar inhibition constants. researchgate.net The structure-activity relationship studies indicate that even minor modifications to the scaffold can significantly alter the inhibitory potency and selectivity. researchgate.net While direct studies on this compound as a CA inhibitor are less common, the broader class of thiazole-containing sulfonamides shows significant promise in this area. nih.govnih.govresearchgate.net

Antimicrobial Research Efficacy

In addition to their anticancer properties, this compound and its analogs have demonstrated significant antimicrobial activity against a variety of pathogenic bacteria. This dual activity makes them particularly interesting candidates for further drug development.

Antibacterial Activity Mechanisms

The antibacterial efficacy of naphthalenylaminothiazolone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Microbiological analysis of thiazolidinone derivatives with a nitronaphthylamine substituent revealed that these compounds possess both antibacterial and antifungal properties. nih.govmdpi.com Some of these new compounds exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis that was comparable to aminopenicillins. nih.govmdpi.com

A study on novel naphthalimide-aminothiazole hybrids identified a piperazinyl derivative (4d) with a broad antibacterial spectrum. This compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 4 and 8 µg/mL, respectively. nih.gov Further investigation into the mechanism of action suggested that this compound is membrane active and can effectively intercalate into MRSA DNA, which may block DNA replication. nih.gov

Another related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), also showed potent antimicrobial activity against S. epidermidis, S. aureus, and MRSA, with MIC values of 2.5 ± 2.2 µg/mL, 2.5 ± 0.0 µg/mL, and 6.7 ± 2.9 µg/mL, respectively. nih.gov The mechanism of action for PNT was found to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Compound/Analog SeriesBacterial StrainReported MIC Value (µg/mL)Reference
Naphthalimide-aminothiazole hybrid (4d)MRSA4 nih.gov
Escherichia coli8
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis2.5 ± 2.2 nih.gov
S. aureus2.5 ± 0.0
MRSA6.7 ± 2.9
Thiazolidinone derivatives with nitronaphthylamineStaphylococcus aureusComparable to aminopenicillins nih.govmdpi.com
Bacillus subtilis

Antifungal Activity Investigations, including Lanosterol (B1674476) 14α-Demethylase Inhibition

The thiazole (B1198619) scaffold, a core component of this compound, is a well-established pharmacophore in the development of new antimicrobial agents. nih.govmdpi.com Derivatives of the parent 2-iminothiazolidin-4-one structure have demonstrated notable antifungal activity. mdpi.com The therapeutic efficacy of many current antifungal treatments is limited by significant drug resistance, making the development of novel agents crucial. nih.gov

A primary target for antifungal drugs, particularly azoles, is the enzyme lanosterol 14α-demethylase (CYP51). This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. wikipedia.org Inhibition of CYP51 disrupts ergosterol production, leading to the collapse of the cell membrane and ultimately inhibiting fungal growth. Research has focused on designing novel inhibitors of CYP51 to combat resistant fungal strains. nih.govresearchgate.net For instance, dual inhibitors targeting both fungal lanosterol 14α-demethylase and histone deacetylase (HDAC) have shown potent activity against azole-resistant candidiasis, acting by blocking ergosterol biosynthesis and other virulence factors. nih.govnih.gov

While direct studies on this compound are specific, the broader class of thiazole derivatives has shown significant promise. Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, for example, exhibited very strong antifungal effects against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.gov Similarly, trisubstituted 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their anti-Candida albicans activity, with some compounds showing activity comparable to the drug fluconazole. nih.gov Molecular docking studies of these active thiazole compounds have supported lanosterol 14α-demethylase (CYP51) as a likely molecular target. nih.gov These findings underscore the potential of the this compound scaffold as a basis for developing new antifungal agents, likely acting through the inhibition of lanosterol 14α-demethylase.

Antiviral Research Prospects

The thiazole ring system is recognized for its broad spectrum of biological activities, which extends to potential antiviral applications. nih.gov Although research specifically targeting the antiviral properties of this compound is not extensively documented, the known activities of the thiazole scaffold suggest it is a promising area for future investigation. Notably, the thiazole scaffold has been identified as an excellent pharmacophore that can be leveraged for the development of new antimicrobials, including agents with antiviral activity against viruses like SARS-CoV-2. nih.gov The versatility of the 2-aminothiazol-4(5H)-one structure allows for various chemical modifications, which could be optimized to target viral proteins or host factors essential for viral replication. mdpi.comnih.gov Given the precedent for diverse bioactivities within this chemical class, exploring the antiviral prospects of this compound and its analogs represents a logical and potentially fruitful direction for future pharmaceutical research.

Anti-tyrosinase and Anti-melanogenic Research

Recent research has highlighted the potential of this compound analogs as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov Melanin is a pigment crucial for skin protection, but its overproduction can lead to hyperpigmentation disorders. nih.govnih.gov Tyrosinase catalyzes the rate-limiting step of melanogenesis, making it a prime target for depigmenting agents. mdpi.comnih.gov

A study involving fifteen (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs demonstrated significant inhibitory activity against mushroom tyrosinase. mdpi.comnih.gov Two compounds from this series, designated as 10 (with a 2,4-dihydroxybenzylidene substituent) and 15 (with a 4-hydroxybenzylidene substituent), were found to be more potent inhibitors than kojic acid, a widely used tyrosinase inhibitor. mdpi.comnih.gov Compound 10 was particularly effective, with an IC50 value of 1.60 μM, making it 11 times more potent than kojic acid. mdpi.comnih.gov

CompoundSubstituent (R) on BenzylideneMushroom Tyrosinase IC50 (μM)
Compound 10 2,4-dihydroxy1.60
Compound 15 4-hydroxy15.60
Kojic Acid (Reference)N/A17.55
Data sourced from a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs. mdpi.comnih.gov

These findings identify the this compound scaffold as a promising template for designing novel and highly effective agents for treating skin hyperpigmentation disorders. mdpi.comnih.gov

Cellular and In Vivo Melanogenesis Modulation Studies (e.g., B16F10 cells, zebrafish models)

The anti-melanogenic effects of these compounds were validated in cellular and in vivo models. mdpi.comnih.gov In studies using B16F10 murine melanoma cells, a common model for melanogenesis research, compound 10 demonstrated potent anti-tyrosinase and anti-melanogenic activity without showing cytotoxicity. mdpi.comnih.govmdpi.com It effectively inhibited melanin production and cellular tyrosinase activity in a concentration-dependent manner, proving more potent than kojic acid. nih.govmdpi.com

The in vivo efficacy was assessed using a zebrafish model, which is widely used for studying pigmentation due to the genetic similarities in melanogenesis pathways with humans. nih.gov Compound 15 exhibited the most powerful depigmentation effect on zebrafish larvae. mdpi.comnih.gov Notably, it produced a depigmentation effect comparable to that of kojic acid but at a concentration 200 times lower, highlighting its significant in vivo potency. mdpi.comnih.gov These studies confirm that this compound analogs can effectively modulate melanogenesis both at the cellular level and in a whole organism. mdpi.comnih.gov

Antioxidant Capacity Research

In addition to their anti-tyrosinase activity, certain analogs of this compound have demonstrated significant antioxidant capacities. mdpi.comnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various pathological conditions, and antioxidants can mitigate this damage by neutralizing free radicals. nih.gov

A series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were evaluated for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and (2,2-azino-bis-3-ethylbenzothiazoline-6-sulphonic acid)+ (ABTS•+) radicals. mdpi.comnih.gov Compounds 8 (with a 3,4-dihydroxybenzylidene substituent) and 10 (with a 2,4-dihydroxybenzylidene substituent) exhibited strong antioxidant capacities. mdpi.comnih.gov Compound 8 showed the highest DPPH radical-scavenging efficacy at 77%. mdpi.com Compound 10 , the most potent tyrosinase inhibitor, also displayed moderate DPPH scavenging ability (51%) and effectively scavenged ABTS•+ radicals and reactive oxygen species. mdpi.comnih.gov

CompoundSubstituent (R) on BenzylideneDPPH Radical Scavenging (%) at 500 μM
Compound 8 3,4-dihydroxy77%
Compound 5 4-hydroxy-3-methoxy62%
Compound 7 3-ethoxy-4-hydroxy61%
Compound 10 2,4-dihydroxy51%
Vitamin C (Reference)N/A90%
Data sourced from a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs. mdpi.com

The presence of hydroxyl groups on the phenyl ring appears crucial for the antioxidant activity of these compounds, a feature common to many phenolic antioxidants. mdpi.comnih.gov

Radical Scavenging Mechanisms

The radical scavenging activity of phenolic compounds, such as the hydroxyl-substituted benzylidene analogs of this compound, is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical. nih.govmdpi.com This process, known as hydrogen atom transfer (HAT), neutralizes the reactive radical and terminates the oxidative chain reaction. nih.govmdpi.com

The DPPH radical scavenging assay is based on the transfer of a hydrogen atom from the antioxidant compound to the stable DPPH radical. nih.gov The efficacy of compounds 8 , 5 , and 7 , all of which contain catechol or guaiacol-like structures, in scavenging DPPH radicals suggests that the arrangement and number of hydroxyl groups on the benzylidene ring are key determinants of their antioxidant potency. mdpi.com The resulting antioxidant radical is stabilized by resonance, which makes the hydrogen donation process energetically favorable. The research on these compounds indicates their potential to act as effective scavengers of various reactive oxygen species, thereby protecting against oxidative damage. mdpi.comnih.gov

Reactive Oxygen Species Modulation

The this compound scaffold has been integral to the development of compounds with significant antioxidant properties. Certain analogs have demonstrated the ability to effectively scavenge various free radicals and reactive oxygen species (ROS).

In a study focused on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, specific derivatives were identified as potent antioxidants. mdpi.com Compounds 8 and 10 from this series exhibited strong capabilities in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), (2,2-azino-bis-3-ethylbenzothiazoline-6-sulphonic acid)+ (ABTS) radicals, and other reactive oxygen species. mdpi.com This antioxidant activity is a crucial aspect of their biological profile, suggesting potential applications in conditions associated with oxidative stress. The hybridization of the 2-aminothiazol-4(5H)-one scaffold with a β-phenyl-α,β-unsaturated carbonyl template, along with the introduction of a naphthalene ring to increase lipophilicity, was a key design strategy in achieving these potent antioxidant effects. mdpi.com

Table 1: Antioxidant Activity of Selected this compound Analogs

CompoundChemical NameAntioxidant Activity Noted
8(Z)-5-(4-(dimethylamino)benzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-oneStrong scavenging of DPPH, ABTS+ radicals, and ROS mdpi.com
10(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-oneStrong scavenging of DPPH, ABTS+ radicals, and ROS mdpi.com

Other Emerging Biological Research Areas

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Studies

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of glucocorticoid metabolism, converting inactive cortisone (B1669442) to active cortisol within tissues. nih.gov Its inhibition is a therapeutic strategy for metabolic disorders like type 2 diabetes and metabolic syndrome. nih.gov The 2-aminothiazol-4(5H)-one scaffold is a recognized feature in the design of selective 11β-HSD1 inhibitors. mdpi.comnih.gov

Research into this area has explored various analogs to optimize potency and selectivity. Studies have reported on derivatives featuring different amine substituents, all demonstrating notable inhibitory activity against 11β-HSD1.

Isopropylamino analogs: A novel series of 2-(isopropylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated, with one derivative containing a spiro system of thiazole and cyclohexane (B81311) rings showing the highest degree of 11β-HSD1 inhibition at 54.53% at a 10 µM concentration. nih.gov

Adamantylamino analogs: A series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives showed significant inhibition, with most compounds demonstrating over 50% inhibition of 11β-HSD1 activity at 10 µM. mdpi.com The most active compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) , inhibited the enzyme's activity by 82.82%. dntb.gov.ua

Cyclopentylamino analogs: Among a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) was identified as a particularly potent inhibitor with an IC50 value of 0.07 µM, showing greater selectivity than the reference compound carbenoxolone. nih.gov

Table 2: 11β-HSD1 Inhibition by Various 2-Aminothiazol-4(5H)-one Analogs

Compound SeriesLead Compound ExampleReported Inhibition
IsopropylaminoDerivative 3h (spiro-cyclohexane)54.53% inhibition at 10 µM nih.gov
AdamantylaminoCompound 3i (spiro-cyclohexane)82.82% inhibition at 10 µM dntb.gov.ua
CyclopentylaminoCompound 3h (spiro-cyclohexane)IC50 = 0.07 µM nih.gov

Anti-inflammatory Research

The thiazole and thiazolidinone cores are prominent in the development of new anti-inflammatory agents. A key mechanism of inflammation involves the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). epa.gov Research has focused on creating analogs that can inhibit these pathways.

One study detailed the synthesis of thiazole and thiazolidene-based molecules designed for dual COX-2 and 5-LOX inhibitory activity. epa.gov The most promising compound, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h) , showed COX-2 inhibitory potency equivalent to the control drug etoricoxib (B1671761) (IC50 = 0.07 µM) and a high selectivity index. epa.gov This compound also exhibited significant 5-LOX inhibition (IC50 = 0.29 µM). epa.gov

In another line of research, new pyrazole-clubbed thiazole derivatives containing a naphthalene moiety were synthesized and evaluated for analgesic and anti-inflammatory properties. nih.gov Two derivatives, 5h and 5m , demonstrated potent anti-inflammatory effects by inhibiting edema by 79.39% and 72.12%, respectively. nih.gov Further investigation showed that compound 5h was a potent COX-1 inhibitor with an IC50 of 38.76 nM, comparable to the non-selective reference drug Indomethacin. nih.gov

Table 3: Anti-inflammatory Activity of Selected Thiazole Analogs

CompoundTargetInhibitory Activity
(2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h)COX-2IC50 = 0.07 µM epa.gov
(2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h)5-LOXIC50 = 0.29 µM epa.gov
Compound 5h (a pyrazole-clubbed thiazole derivative)COX-1IC50 = 38.76 nM nih.gov
Compound 5h (a pyrazole-clubbed thiazole derivative)Edema Inhibition79.39% nih.gov
Compound 5m (a pyrazole-clubbed thiazole derivative)Edema Inhibition72.12% nih.gov

Applications in Agrochemistry as Fungicides

The biological activity of the thiazolidinone scaffold is not limited to pharmaceuticals; it has also been explored for applications in agrochemistry. Specifically, derivatives have been synthesized and tested for their fungicidal activity against common agricultural fungi. researchgate.net

A study investigating 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives found that several of these new compounds exhibited notable fungicidal effects. researchgate.net Among the synthesized compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone were identified as having the highest fungicidal activity against the seven types of agricultural fungi tested. researchgate.net This research highlights the potential of the thiazolidinone core structure in developing new agents to protect crops from fungal diseases.

Table 4: Thiazolidinone Analogs with High Fungicidal Activity

Compound NameActivity Noted
2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinoneExhibited higher fungicidal effects compared to other compounds in the series researchgate.net
2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinoneExhibited higher fungicidal effects compared to other compounds in the series researchgate.net

Structure Activity Relationship Sar Studies of 2 Naphthalen 1 Ylamino Thiazol 4 5h One Derivatives

Elucidation of Key Pharmacophoric Features for Targeted Activities

The core structure, consisting of a naphthalene (B1677914) ring linked to a thiazolone moiety via an amino bridge, presents several key pharmacophoric features. The thiazole (B1198619) ring is a significant heterocyclic scaffold known to be present in a variety of bioactive molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The naphthalene moiety also plays a crucial role in the biological activity of these compounds.

For anticancer activity, particularly as tubulin polymerization inhibitors, the 2-(naphthalen-1-ylamino)thiazol-4(5H)-one scaffold has shown promise. nih.gov The spatial arrangement of the naphthalene and thiazole rings is crucial for binding to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubule formation and arresting cell division.

In the context of antimicrobial activity, the thiazole nucleus is a common feature in many clinically used drugs. The SAR of related 2-aminothiazole (B372263) derivatives suggests that the nature and position of substituents on both the thiazole and the aromatic rings are critical for determining the spectrum and potency of antimicrobial action.

For anti-inflammatory applications, derivatives of this scaffold have been investigated as inhibitors of enzymes like cyclooxygenase (COX). The thiazole motif can interact with key residues in the active site of these enzymes, such as Arg120 in COX-1, through hydrogen bonding. nih.gov

Impact of Substituent Variations on Biological Potency

Systematic modifications of the this compound scaffold have provided valuable insights into how substituent changes affect biological potency.

In a series of thiazole-naphthalene derivatives designed as potential anticancer agents and tubulin polymerization inhibitors, the introduction of substituents on the thiazole ring had a notable impact on antiproliferative activity. nih.gov For instance, the substitution pattern on the thiazole ring was found to directly influence the inhibitory activity against human cancer cell lines. nih.gov

The following table summarizes the antiproliferative activities of some derivatives against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines.

CompoundSubstituent (R)MCF-7 IC₅₀ (μM)A549 IC₅₀ (μM)
5a H2.15 ± 0.213.42 ± 0.35
5b CH₃0.48 ± 0.030.97 ± 0.13
5c C₂H₅1.23 ± 0.152.56 ± 0.28

This data clearly indicates that a methyl substituent at the R position (compound 5b ) resulted in the most potent antiproliferative activity against both cell lines. nih.gov

Conformational and Stereochemical Influences on Activity

The three-dimensional arrangement of the this compound scaffold and the stereochemistry of its derivatives are critical determinants of their biological activity. The relative orientation of the naphthalene and thiazolone rings can significantly influence the molecule's ability to fit into the binding pocket of a biological target.

While specific studies focusing solely on the conformational and stereochemical influences of this compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that these factors are paramount. For instance, the planarity of the thiazole and phenyl rings in some derivatives has been noted, with a small dihedral angle between them, which could be a factor in their interaction with biological targets. nih.gov

In related naphthalene derivatives, the stereochemical course of synthesis has been shown to be crucial for obtaining the desired optically active compounds, indicating that stereoisomers can have different biological activities. researchgate.net

Comparative SAR with Related Thiazolone and Naphthalene Analogs

Comparing the SAR of this compound derivatives with other thiazolone and naphthalene-containing analogs provides a broader understanding of the structural requirements for activity.

For example, studies on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives as 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitors revealed that a spiro system of thiazole and cyclohexane (B81311) rings led to the strongest inhibitory effect. nih.gov This suggests that bulky, conformationally restricted substituents at the 2-amino position of the thiazolone ring can enhance activity and selectivity. Similarly, 2-(isopropylamino)thiazol-4(5H)-one derivatives also showed that a spiro system with a cyclohexane ring resulted in the highest inhibition of 11β-HSD1. nih.gov

In the realm of antimicrobial agents, the SAR of various thiazole derivatives clubbed with other heterocycles has been extensively reviewed. nih.gov These studies consistently show that the nature of the substituent at the 2-amino position and modifications on the thiazole ring at positions 4 and 5 are key to modulating antimicrobial potency.

Furthermore, naphthalenones, which share the naphthalene core, have been investigated for a wide range of bioactivities, including cytotoxic and antimicrobial effects. mdpi.com The SAR of these compounds often depends on the oxygenation pattern and other substituents on the naphthalene ring system.

Computational and in Silico Investigations of 2 Naphthalen 1 Ylamino Thiazol 4 5h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mode of ligands within the active sites of proteins and to estimate the strength of their interaction.

Binding Mode Analysis with Enzyme Active Sites (e.g., Tyrosinase, Lanosterol (B1674476) 14α-Demethylase, EGFR)

Molecular docking studies have been instrumental in elucidating the binding mechanisms of 2-(naphthalen-1-ylamino)thiazol-4(5H)-one and its analogs with various enzymes.

Tyrosinase: Derivatives of this compound have been investigated as potential tyrosinase inhibitors for the treatment of hyperpigmentation disorders. nih.gov Docking simulations have shown that these compounds can act as competitive inhibitors by binding to the active site of mushroom tyrosinase. nih.govresearchgate.net The interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. nih.govsemanticscholar.org

Lanosterol 14α-Demethylase (CYP51): This enzyme is a crucial target for antifungal agents. While direct docking studies on this compound are not extensively detailed, research on similar thiazole-containing scaffolds demonstrates their potential to inhibit this enzyme. researchgate.net The general binding mode for azole antifungals involves coordination of the nitrogen atom in the heterocyclic ring to the heme iron atom in the CYP51 active site, along with hydrophobic interactions with the surrounding amino acid residues. biointerfaceresearch.comnih.gov Molecular docking of thiazolyl-methylen-1,3,4-oxadiazolines, for instance, has been performed to understand their interaction with the active site of lanosterol 14α-demethylase. researchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and various inhibitors have been developed. nih.gov Thiazol-4(5H)-one has been identified as a promising scaffold for developing new EGFR inhibitors. nih.gov Docking studies of pyrazole-thiazol-4(5H)-one hybrids have revealed binding patterns similar to the known inhibitor erlotinib (B232). nih.govdovepress.com The carbonyl group of the thiazol-4(5H)-one ring often acts as a hydrogen bond acceptor, interacting with key residues such as Met769 and Leu768 in the EGFR active site. nih.gov The naphthalene (B1677914) moiety can occupy a hydrophobic pocket, further stabilizing the ligand-protein complex. nih.gov

Prediction of Binding Affinities

Molecular docking simulations also provide a quantitative estimation of the binding affinity, often expressed as a docking score in kcal/mol. These scores help in ranking potential inhibitors and prioritizing them for further experimental validation. For pyrazole-thiazol-4(5H)-one hybrids targeting EGFR, docking scores have been reported to be comparable to that of the established drug erlotinib. nih.gov For example, compounds have achieved docking scores of -11.8 and -11.4 kcal/mol, which are very close to the -12.0 kcal/mol score of erlotinib. nih.gov Similarly, in studies targeting COX-2, a derivative of 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole showed a binding energy of -6.13 kcal/mol. nih.gov

Below is an interactive table summarizing the predicted binding affinities of some thiazol-4(5H)-one derivatives against different targets.

Compound ClassTargetPredicted Binding Affinity (kcal/mol)Reference
Pyrazole-thiazol-4(5H)-one hybrid (9k)EGFR-11.8 nih.gov
Pyrazole-thiazol-4(5H)-one hybrid (9g)EGFR-11.4 nih.gov
Erlotinib (Reference)EGFR-12.0 nih.gov
2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative (5m)COX-2-6.13 nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique provides a more dynamic and realistic view of the ligand-protein complex compared to the static picture from molecular docking. MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies. For pyrazole-thiazol-4(5H)-one hybrids targeting EGFR, MD simulations have been employed to evaluate the stability of the ligand-protein complex. nih.gov The binding free energies, including electrostatic energy, van der Waal energy, polar solvation energy, and SASA energy, can be calculated from the simulation trajectories to further validate the docking results. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide a fundamental understanding of the molecule's properties, which can be correlated with its biological activity.

Electronic Structure Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important parameter that reflects the chemical reactivity and stability of the molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. samipubco.com For thiazole (B1198619) derivatives, DFT calculations have been used to determine these energies and understand the charge transfer interactions within the molecule. irjweb.comshd-pub.org.rs For a naphthalene compound, the HOMO-LUMO gap was calculated to be 4.75 eV using DFT. samipubco.com

The following table presents a conceptual representation of HOMO-LUMO data for related compounds.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Thiazole Derivative-5.5293-0.83024.6991
Naphthalene-6.13-1.384.75

Reactivity Site Prediction (Fukui and MEP Analysis)

Fukui Function Analysis: The Fukui function is a tool used in DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This analysis helps in understanding how the molecule will interact with other species, which is crucial for predicting its behavior in a biological system. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are graphical representations of the electrostatic potential on the surface of a molecule. These maps are useful for identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. irjweb.com The MEP analysis helps in predicting the sites for electrophilic and nucleophilic attack and understanding non-covalent interactions such as hydrogen bonding. irjweb.com For thiazole derivatives, MEP analysis has been used to understand their reactivity. irjweb.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Pre-clinical Research

In contemporary drug discovery, the early assessment of a compound's pharmacokinetic profile is critical to prevent late-stage failures. In silico methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities before they are synthesized or subjected to extensive experimental testing. For derivatives of the 2-aminothiazol-4(5H)-one scaffold, computational tools are frequently employed to evaluate their potential as orally bioavailable drugs. nih.gov These predictive studies for compounds structurally related to this compound focus on physicochemical characteristics, drug-likeness, and key pharmacokinetic parameters.

Drug-Likeness and Physicochemical Properties

A primary step in in silico ADME profiling is the evaluation of a compound's "drug-likeness," often assessed using established rules such as Lipinski's Rule of Five and Veber's Rule. mdpi.com These rules correlate a compound's physicochemical properties with its potential for good oral bioavailability. For the broader class of 2-aminothiazol-4(5H)-one derivatives, studies consistently analyze these parameters. mdpi.comimpactfactor.org

Key parameters evaluated include:

Molecular Weight (MW): Generally, a molecular weight of ≤ 500 Da is preferred for better absorption. impactfactor.org

Lipophilicity (LogP): A calculated octanol-water partition coefficient (LogP) value of ≤ 5 is indicative of good membrane permeability. impactfactor.org

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors (nOHNH) should be ≤ 5, and the number of hydrogen bond acceptors (nON) should be ≤ 10. mdpi.com

Topological Polar Surface Area (TPSA): A TPSA of ≤ 140 Ų is associated with good cell membrane permeability. mdpi.com

Number of Rotatable Bonds (Nrotb): Fewer than 10 rotatable bonds are generally favored, suggesting lower conformational flexibility and better bioavailability. mdpi.com

Studies on various 2-(arylamino)-1,3-thiazol-4(5H)-ones have shown that these compounds often exhibit favorable properties that align with these rules, suggesting they are promising candidates for further development. texilajournal.com

Table 1: Drug-Likeness Parameters Based on Lipinski's and Veber's Rules
ParameterFavorable Range for Oral Bioavailability
Molecular Weight (MW)≤ 500 Da
Lipophilicity (LogP)≤ 5
Hydrogen Bond Donors (HBD)≤ 5
Hydrogen Bond Acceptors (HBA)≤ 10
Topological Polar Surface Area (TPSA)≤ 140 Ų
Number of Rotatable Bonds (Nrotb)≤ 10

Pharmacokinetic Predictions

Beyond general drug-likeness, specific ADME parameters are predicted using various computational models and software, such as SwissADME. texilajournal.comals-journal.com These predictions offer deeper insights into the potential in vivo behavior of the compound.

Absorption: In silico models are used to predict human intestinal absorption (HIA) and permeability through Caco-2 cells, which is a common model for the intestinal barrier. mdpi.com For many pseudothiohydantoin derivatives, computational analyses have indicated a high probability of excellent intestinal absorption. nih.govmdpi.com Skin permeability, indicated by the logKp value, is another parameter that can be assessed. mdpi.com

Distribution: Key distribution parameters include the ability to cross the blood-brain barrier (BBB) and the extent of plasma protein binding (PPB). The predicted volume of distribution at steady state (VDss) can indicate whether a compound is likely to be distributed primarily in plasma or tissues. mdpi.com For most tested 2-aminothiazol-4(5H)-one derivatives, the predicted log VDss values suggest an optimal distribution between plasma and tissues. mdpi.com

Metabolism: A crucial aspect of ADME prediction is the compound's potential interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.com Predicting these interactions is vital to foresee potential drug-drug interactions.

Excretion: While direct excretion pathways are more challenging to predict computationally, parameters related to solubility and metabolism provide indirect clues about the likely clearance mechanisms.

Table 2: Predicted ADME Properties for Thiazol-4(5H)-one Derivatives
ADME PropertyParameterTypical Favorable PredictionSignificance
AbsorptionHuman Intestinal Absorption (HIA)HighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests efficient passage across the intestinal wall.
DistributionBlood-Brain Barrier (BBB) PermeationNo/LowImportant for CNS-targeting drugs or to avoid CNS side effects.
Plasma Protein Binding (PPB)Moderate to HighAffects the free fraction of the drug available for therapeutic action.
MetabolismCytochrome P450 (CYP) InhibitionNon-inhibitor of major isoformsLowers the risk of adverse drug-drug interactions.

Future Research Directions and Translational Perspectives for 2 Naphthalen 1 Ylamino Thiazol 4 5h One

Exploration of Novel Bioactivities and Therapeutic Targets

The 2-aminothiazol-4(5H)-one core is a "privileged structure" in medicinal chemistry, known to be a scaffold for compounds with a wide array of biological functions. Derivatives have demonstrated a remarkable diversity of activities, including anticancer, antibacterial, antifungal, antitubercular, and anti-hepatitis viral properties. mdpi.com Research has also pointed towards potential applications in managing metabolic diseases and inflammatory conditions. researchgate.netnih.govbiointerfaceresearch.com

Future research will likely focus on expanding the therapeutic profile of 2-(naphthalen-1-ylamino)thiazol-4(5H)-one derivatives. Key areas of investigation include:

Oncology : Given the demonstrated antiproliferative activity of many thiazolidin-4-one derivatives against various cancer cell lines, future work could screen analogs of the title compound against a broader panel of human cancers. mdpi.comnih.gov

Metabolic Disorders : Analogs of 2-aminothiazol-4(5H)-one have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. researchgate.netnih.gov Further exploration could identify potent and selective inhibitors based on the 2-(naphthalen-1-ylamino) scaffold for development as novel anti-diabetic agents. researchgate.net

Neurodegenerative Diseases : The antioxidant properties noted in some analogs suggest a potential role in combating diseases linked to oxidative stress, such as Alzheimer's and Parkinson's disease. researchgate.net

Infectious Diseases : With the rise of antimicrobial resistance, screening new derivatives against multi-drug resistant bacteria and fungi is a critical research avenue. mdpi.com The thiazole (B1198619) nucleus is a component of numerous antimicrobial agents, making this a logical area for further study. nih.gov

Dermatology : Specific analogs have shown potent anti-tyrosinase and anti-melanogenic activity, suggesting their potential use as skin-lightening agents to treat hyperpigmentation disorders. mdpi.com

Advanced Synthetic Methodologies and Scalability Research

The effective translation of a compound into a therapeutic agent depends on efficient and scalable synthetic routes. The key intermediate, this compound, has been synthesized via a straightforward two-step process. mdpi.com This method involves the initial condensation of 1-naphthylamine (B1663977) with chloroacetyl chloride to form the amide intermediate, 2-chloro-N-(naphthalen-1-yl)acetamide. mdpi.com This intermediate is subsequently refluxed with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) to induce ring formation and yield the final product. mdpi.com

While this method is effective at a laboratory scale, future research must address scalability for potential commercial production. Areas for investigation include:

One-Pot Syntheses : Developing one-pot, multi-component reactions can improve efficiency, reduce waste, and lower costs compared to multi-step procedures. nih.gov

Green Chemistry Approaches : The use of more environmentally benign solvents, catalysts, and reaction conditions (such as microwave-assisted or ultrasonic irradiation) could make the synthesis more sustainable.

Flow Chemistry : Continuous flow manufacturing processes can offer better control over reaction parameters, improve safety, and facilitate large-scale production compared to traditional batch processing.

Development of Highly Selective and Potent Analogs

A central goal of medicinal chemistry is to develop analogs with high potency against a specific biological target while minimizing off-target effects. Research on derivatives of this compound has already identified several highly potent and selective compounds for different targets.

Anti-Tyrosinase Activity: Analogs designed with a β-phenyl-α,β-unsaturated carbonyl structure have shown significant promise as tyrosinase inhibitors. mdpi.comscielo.br In a study of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one derivatives, several compounds demonstrated inhibitory activity far exceeding that of the standard inhibitor, kojic acid. mdpi.com Compound 10 , for instance, was found to be 11 times more potent. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs
CompoundR SubstituentIC₅₀ (μM)
102,4-dihydroxy1.60
153-hydroxy-4-methoxy10.32
Kojic Acid (Reference)N/A17.82

Data sourced from a study on the design and synthesis of novel anti-tyrosinase agents. mdpi.com

11β-HSD1 Inhibitory Activity: Other studies have focused on modifying the amino group and the C-5 position of the thiazol-4(5H)-one ring to develop selective inhibitors of 11β-HSD1. researchgate.netnih.gov By replacing the naphthalen-1-ylamino group with other bulky substituents like adamantane, researchers have created highly potent inhibitors of 11β-HSD1 with good selectivity over the 11β-HSD2 isoform. nih.gov

Table 2: 11β-HSD1 Inhibitory Activity of Selected 2-Amino-Thiazol-4(5H)-one Analogs
CompoundAmino SubstituentC-5 Substituent11β-HSD1 Inhibition (%) at 10 µM
3hIsopropylSpiro-cyclohexane54.53
3iAdamantan-1-ylSpiro-cyclohexane82.82
3jAdamantan-1-ylSpiro-cyclobutane74.13

Data sourced from studies on novel 11β-HSD1 inhibitors. researchgate.netnih.gov

Future work will leverage structure-activity relationship (SAR) studies to guide the rational design of new analogs. nih.gov Computational tools, such as molecular docking, will be instrumental in predicting how modifications to the molecular structure will affect binding to the target protein, thereby accelerating the discovery of more potent and selective compounds. mdpi.comnih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious disease. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-related toxicity. While specific studies on the synergistic effects of this compound are still emerging, this represents a significant area for future research.

The rationale for exploring such combinations is strong. For instance:

In Cancer Therapy : Thiazolidinone derivatives with demonstrated anticancer activity could be combined with standard chemotherapeutic agents. A thiazole-based compound that inhibits a specific pathway, such as tubulin polymerization, could work synergistically with a DNA-damaging agent. nih.gov The development of hybrid molecules that act on multiple targets, such as dual tubulin and carbonic anhydrase inhibitors, is another strategy to achieve synergistic effects within a single molecule. nih.gov

In Type 2 Diabetes : A precedent for combination therapy exists for the related thiazolidinedione class of drugs, which are often used with agents like metformin (B114582) to achieve better glycemic control through complementary mechanisms of action. nih.gov Future 11β-HSD1 inhibitors based on the this compound scaffold could be investigated in combination with existing anti-diabetic medications.

In Antimicrobial Therapy : Combining a novel thiazole-based antimicrobial with existing antibiotics could be a powerful strategy to combat resistant strains of bacteria. The new agent might inhibit a pathway that, when blocked, re-sensitizes the pathogen to an older antibiotic.

Future research should prioritize in vitro and in vivo studies to screen for synergistic combinations, assess the potential for reduced toxicity, and understand the molecular basis for any observed synergistic interactions.

Biomarker Discovery and Mechanistic Pathway Elucidation

A deep understanding of a compound's mechanism of action is crucial for its development as a drug. For derivatives of this compound, initial mechanistic studies have been conducted for some of their biological activities. For example, potent anti-tyrosinase analogs have been identified as competitive or mixed-type inhibitors that bind to the enzyme's active site. mdpi.comscielo.br This understanding was further supported by in silico molecular docking simulations, which visualized the binding interactions. mdpi.comscielo.br Similarly, docking studies have helped to explain the binding mode of analogs that inhibit 11β-HSD1. nih.gov

However, for many of the other potential bioactivities, the precise molecular targets and signaling pathways remain unknown. Future research must focus on:

Target Identification : Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that are modulated by these compounds.

Pathway Analysis : Once a target is identified, further studies are needed to map the downstream signaling events that lead to the observed biological effect. This could involve analyzing changes in gene expression, protein phosphorylation, and metabolite levels.

Biomarker Discovery : The identification of reliable biomarkers is essential for clinical translation. These are measurable indicators that can be used to assess target engagement, predict patient response, or monitor therapeutic efficacy. For an 11β-HSD1 inhibitor, for instance, biomarkers could include changes in the ratio of cortisol to cortisone (B1669442) in urine or plasma. For an anticancer agent, it might be the phosphorylation status of a target kinase or the expression level of a specific gene.

Elucidating these mechanisms will not only support the clinical development of these compounds but also provide valuable tools for basic scientific research and potentially uncover new biology.

Q & A

Q. What are the optimized synthetic routes for 2-(naphthalen-1-ylamino)thiazol-4(5H)-one, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 2-aminothiazole derivatives with substituted aldehydes or ketones. For example, describes refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid in 1,4-dioxane and piperidine, achieving yields >75% after recrystallization. Reaction parameters like solvent choice (e.g., 1,4-dioxane vs. ethanol), catalyst (piperidine), and reflux duration (5–24 hours) critically affect purity and yield. reports a 89% yield for this compound via similar methods, emphasizing the need for precise stoichiometry and controlled heating .

Q. How is the compound characterized, and what analytical techniques validate its structural integrity?

Key techniques include:

  • Melting Point Analysis : Used to confirm purity (e.g., m.p. 213°C for the target compound, consistent with literature) .
  • Spectroscopy : 1^1H NMR (δ 1.69–2.57 ppm for CH2_2 groups in related analogs) and FT-IR (C=O stretch at ~1700 cm1^{-1}) verify functional groups .
  • Elemental Analysis : Percent deviations in C, H, N content (e.g., <0.5% in ) ensure correct molecular composition .

Advanced Research Questions

Q. What methodologies are used to evaluate its anticancer activity, and how are cytotoxicity assays designed?

outlines a standardized SRB assay protocol:

  • Cell Lines : Human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) are cultured in RPMI-1640 medium with 5% FBS .
  • Dosing : Compounds are dissolved in DMSO (≤0.5% final concentration to avoid solvent toxicity) and tested at 1–100 µM .
  • Data Interpretation : IC50_{50} values are calculated relative to controls (e.g., CHS-828 reference drug). highlights mitochondrial disruption assays to confirm apoptosis induction .

Q. How does structural modification (e.g., benzylidene substitution) enhance antifungal activity?

identifies 5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (DCBNAT) as a potent antifungal agent (MIC = 0.015 µg/mL against Candida spp.). The dichloro substitution likely improves membrane permeability and target binding (e.g., lanosterol 14α-demethylase inhibition). SAR studies suggest electron-withdrawing groups at the benzylidene position optimize activity .

Q. What strategies assess its inhibitory effects on 11β-hydroxysteroid dehydrogenases (11β-HSD1/2)?

and 14 describe:

  • Enzyme Assays : Human microsomal 11β-HSD1/2 are incubated with the compound (1–50 µM), and cortisol/cortisone conversion is quantified via HPLC or ELISA .
  • Selectivity Testing : Competitive inhibition is tested against related enzymes (e.g., 17β-HSD) to confirm specificity.

Q. How should researchers address contradictions in biological activity data (e.g., negative controls in endocytosis studies)?

and 8 highlight Pitstop® 2 analogs as negative controls for clathrin-mediated endocytosis (CME). If a derivative shows unexpected CME inhibition, researchers must:

  • Verify compound stability (e.g., HPLC post-experiment).
  • Compare results with structurally similar controls (e.g., Pitstop® 2-100, which lacks CME inhibition at ≤300 µM) .
  • Use orthogonal assays (e.g., fluorescence microscopy for receptor internalization) to confirm mechanisms .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like lanosterol demethylase ( ) or 11β-HSD1 ( ) .
  • QSAR Models : Hammett constants or logP values correlate substituent effects with bioactivity. For example, links electron-donating groups on pyrazoline hybrids to improved antimicrobial potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.